molecular formula C19H30BNO5 B1489638 {2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester CAS No. 1808251-82-2

{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester

Cat. No. B1489638
M. Wt: 363.3 g/mol
InChI Key: MDNZEOCNVGFKNQ-UHFFFAOYSA-N
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Description

This compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The synthesis of a similar compound, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, has been reported from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .


Molecular Structure Analysis

The single crystal structure of this compound has been detected by means of X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .

Scientific Research Applications

Synthetic Intermediates and Methodologies

This compound serves as an important intermediate in the synthesis of biologically active molecules, including its role in the preparation of crizotinib, an anticancer agent. Kong et al. (2016) detailed the synthesis of a related compound through a multi-step process, highlighting its significance in medicinal chemistry research (Kong et al., 2016).

Crystallographic and Structural Studies

Investigations into the crystal structure and physical properties of related boronic ester compounds have been conducted, providing insights into their conformational stability and electronic characteristics. Wu et al. (2021) conducted a comprehensive study on the crystal structure and DFT analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, illuminating the physicochemical properties and potential applications of these molecules in material science and drug design (Wu et al., 2021).

Polymer Chemistry Applications

The compound's derivatives have found use in polymer chemistry, particularly in the synthesis of fluorescent probes and nanoparticles. Fischer et al. (2013) utilized similar boronic ester compounds to initiate Suzuki-Miyaura chain growth polymerization, yielding polymers with bright fluorescence emission, which can be employed in bioimaging and sensor technologies (Fischer et al., 2013).

properties

IUPAC Name

tert-butyl N-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-12-13-23-15-11-9-8-10-14(15)20-25-18(4,5)19(6,7)26-20/h8-11H,12-13H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNZEOCNVGFKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester
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{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester
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{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester
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{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester

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